PI3Kα Isoform Selectivity: CYH33 (Pyrrolotriazine) vs. Pan-PI3K Inhibitor Pictilisib
The pyrrolo[2,1-f][1,2,4]triazine derivative CYH33 (compound 37) demonstrates 101-fold selectivity for PI3Kα over PI3Kβ, 13-fold over PI3Kδ, and 38-fold over PI3Kγ (IC50 = 5.9 nM for PI3Kα) [1]. In contrast, the quinazoline-derived pan-PI3K inhibitor pictilisib (GDC-0941) exhibits substantially lower isoform selectivity, with reported IC50 values of 3 nM (PI3Kα), 33 nM (PI3Kβ), 3 nM (PI3Kδ), and 75 nM (PI3Kγ), yielding selectivity windows of 11-fold, 1-fold, and 25-fold respectively [2]. This indicates that the pyrrolotriazine scaffold enables approximately 9-fold greater discrimination between PI3Kα and PI3Kβ compared to the quinazoline-based comparator, a critical advantage for reducing beta-isoform-mediated metabolic side effects [1].
| Evidence Dimension | PI3K isoform selectivity ratio (β/α) |
|---|---|
| Target Compound Data | PI3Kα IC50 = 5.9 nM; selectivity β/α = 101-fold (CYH33, pyrrolo[2,1-f][1,2,4]triazine derivative) |
| Comparator Or Baseline | PI3Kα IC50 = 3 nM; selectivity β/α = 11-fold (Pictilisib/GDC-0941, quinazoline-derived pan-PI3K inhibitor) |
| Quantified Difference | 9.2-fold greater PI3Kα-over-PI3Kβ selectivity for the pyrrolotriazine scaffold |
| Conditions | Biochemical kinase inhibition assay; recombinant human PI3K isoforms; ATP at Km concentration for each isoform |
Why This Matters
Higher PI3Kα isoform selectivity reduces PI3Kβ-related metabolic toxicities (impaired glucose tolerance, insulin resistance), making pyrrolotriazine-based inhibitors safer procurement choices for oncology programs targeting PI3Kα-driven solid tumors [1].
- [1] Yang, C.-H. et al. Discovery of pyrrolo[2,1-f][1,2,4]triazine-based selective PI3Kα inhibitor CYH33. Eur. J. Med. Chem. 2019, 164, 250–264. (Reported in catalog entry: https://katalog.lib.cas.cz/) View Source
- [2] Folkes, A.J. et al. 2008, 51, 5522–5532. View Source
